molecular formula C6H5Cl2NO B031471 2,6-Dichloropyridine-4-methanol CAS No. 101990-69-6

2,6-Dichloropyridine-4-methanol

Cat. No. B031471
M. Wt: 178.01 g/mol
InChI Key: YDGJTFCKLFLWFM-UHFFFAOYSA-N
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Patent
US06875767B2

Procedure details

2,6-Dichloro-isonicotinoyl chloride (11-1, 2.31 g, 11.0 mmol) was dissolved in 20 mL of anhydrous THF in an oven dried flask under N2. The solution was cooled to 0° C. and LiBH4 (2 M solution in THF, 3.29 mL, 6.59 mmol) was added dropwise. After 1 hour the reaction was quenched by the addition of 1M HCl. After 10 minutes the mixture was diluted with saturated NaHCO3 (aq). The aqueous phase was extracted 3× with DCM. The combined organic phases were dried over Na2SO4, filtered and concentrated to afford 11-2 as a white solid. 1H NMR (CDCl3) δ 7.30 (s, 2H), 4.75 (d, 2H), 2.15 (t, 1H). MS [M+H]+=178.0.
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.29 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5](Cl)=[O:6].[Li+].[BH4-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[C:9]([Cl:11])[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=C(N1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.29 mL
Type
reactant
Smiles
[Li+].[BH4-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried flask under N2
CUSTOM
Type
CUSTOM
Details
After 1 hour the reaction was quenched by the addition of 1M HCl
Duration
1 h
ADDITION
Type
ADDITION
Details
After 10 minutes the mixture was diluted with saturated NaHCO3 (aq)
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3× with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.